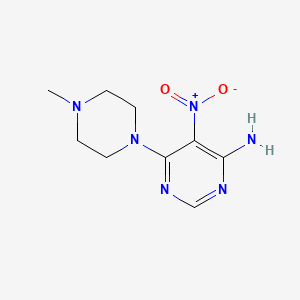

6-(4-甲基哌嗪-1-基)-5-硝基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

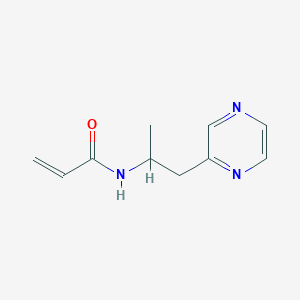

The compound 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their diverse pharmacological properties and their use in various therapeutic areas. The specific compound is structurally related to the compounds discussed in the provided papers, which include various substitutions on the pyrimidine ring that confer different biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position was achieved by reacting 2,4,6-trichloropyrimidine with amines, leading to a series of compounds with notable pharmacological profiles . Although the exact synthesis of 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the substitution of amines at the chlorinated positions of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing the regioselectivity of the substitution and the presence of intra- and intermolecular hydrogen bonding that forms polymeric chains of coplanar molecules . These structural features are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including hydrazinolysis, which can lead to the formation of triazole-thiol derivatives, as seen with 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its nitroso and amino derivatives . The reactivity of the nitro group and the amino group in the pyrimidine ring is essential for further chemical modifications and the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's application in drug development and synthesis. For example, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating the utility of nitropyrimidine derivatives in the solid-phase synthesis of complex molecules . The properties of these building blocks are critical for the success of the synthetic methodologies employed.

科学研究应用

药理研究

含氮化合物,包括类似于6-(4-甲基哌嗪-1-基)-5-硝基嘧啶-4-胺的化合物,已被研究其药理特性。例如,某些化合物已被评估其与5-羟色胺受体的相互作用,作为抗抑郁和抗焦虑药物的潜在性 (Hudzik等,2003) Hudzik et al. (2003)。此外,类似结构的衍生物已被探索其与DNA的结合亲和力,暗示在药物设计和分子生物学中的潜在应用 (Issar & Kakkar,2013) Issar & Kakkar (2013)。

环境与食品安全

含氮化合物在环境科学中备受关注,特别是涉及水处理过程中有毒物质的降解。已证明高级氧化过程(AOPs)能有效降解各种含氮化合物,改善水质和安全性 (Bhat & Gogate,2021) Bhat & Gogate (2021)。此外,对水和废水中N-亚硝胺及其前体的分析和去除已被广泛审查,其中NDMA(N-亚硝基二甲胺)由于其致癌潜力而引起特别关注 (Sgroi等,2018) Sgroi et al. (2018)。

化学合成与催化

对含氮化合物的研究还延伸到它们在合成和催化中的应用。例如,使用一氧化碳将芳香硝基化合物催化还原为芳香胺已被审查,突出了可能适用于类似6-(4-甲基哌嗪-1-基)-5-硝基嘧啶-4-胺的化合物的合成和官能化的方法 (Tafesh & Weiguny,1996) Tafesh & Weiguny (1996)。

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDYFGRLHPGNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)